2'-Carboethoxy-3-(2-methylphenyl)propiophenone

Description

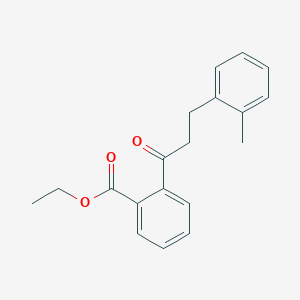

2'-Carboethoxy-3-(2-methylphenyl)propiophenone (CAS: 898754-39-7) is a propiophenone derivative characterized by a carboethoxy (ethyl ester) group at the 2' position and a 2-methylphenyl substituent at the 3-position. Its IUPAC name is ethyl 2-[3-(2-methylsulfanylphenyl)propanoyl]benzoate, with the molecular formula C₁₈H₁₈O₃S and a molecular weight of 338.4 g/mol . This compound is utilized in organic synthesis and pharmaceutical intermediate research, where its substituents influence reactivity, solubility, and steric interactions.

Properties

IUPAC Name |

ethyl 2-[3-(2-methylphenyl)propanoyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O3/c1-3-22-19(21)17-11-7-6-10-16(17)18(20)13-12-15-9-5-4-8-14(15)2/h4-11H,3,12-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXQNZEPXBBJGJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1C(=O)CCC2=CC=CC=C2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70644011 | |

| Record name | Ethyl 2-[3-(2-methylphenyl)propanoyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70644011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898789-28-1 | |

| Record name | Ethyl 2-[3-(2-methylphenyl)propanoyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70644011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials and Key Reagents

- 3-(2-methylphenyl)propiophenone derivatives : These are often prepared via Friedel-Crafts acylation or related carbonylation reactions.

- Ethyl esters or carboethoxy-substituted benzoic acid derivatives : Used to introduce the ethyl ester group.

- Bases and solvents : Triethylamine, pyridine, sodium hydride, lithium diisopropylamide (LDA), and solvents like tetrahydrofuran (THF), N,N-dimethylformamide (DMF), and toluene are common.

Synthesis via Base-Mediated Coupling and Acylation

A patented process (WO2004043921A1) describes a multi-step method relevant to similar compounds, which can be adapted for 2'-Carboethoxy-3-(2-methylphenyl)propiophenone:

Step (ii): Reaction of an aryl halide or substituted benzoyl derivative with a base such as triethylamine or pyridine in solvents like methylene chloride or toluene at low temperatures (-20 to 25°C, preferably -5 to 15°C). This step facilitates nucleophilic substitution or coupling reactions.

Step (iii): Use of strong bases such as sodium hydride or lithium diisopropylamide in polar aprotic solvents (e.g., DMF, THF) to deprotonate intermediates and promote carbon-carbon bond formation, leading to the propiophenone skeleton with the desired substitutions.

This method allows controlled introduction of the 2-methylphenyl group and the carboethoxy substituent on the aromatic ring by selecting suitable starting materials and reaction conditions.

Esterification and Functional Group Transformations

- The carboethoxy group (ethyl ester) is commonly introduced by esterification of the corresponding carboxylic acid or by using ethyl ester-containing starting materials.

- Purification often involves crystallization from solvents such as isopropyl ether or hexane to yield white crystalline solids with high purity.

Alternative Synthetic Routes and Resolution Techniques

- Some patents describe the preparation of optically active alpha-methylaminopropiophenone derivatives using propiophenone or bromopropiophenone as starting materials, with continuous synthesis and resolution via dibenzoyltartaric acid derivatives. Although focused on chiral amines, these methods highlight advanced purification and resolution techniques applicable to substituted propiophenones.

Summary of Key Reaction Conditions and Reagents

Research Findings and Analytical Data

- NMR Characterization: Typical proton NMR spectra of related compounds show aromatic protons between 6.9–7.4 ppm, methylene and methine protons adjacent to carbonyl and hydroxyl groups between 3.1–4.7 ppm, and methyl groups around 1.7–2.3 ppm.

- Purity and Crystallinity: Crystallization from appropriate solvents yields white crystalline solids with melting points characteristic of the target compound, confirming successful synthesis and purity.

- Yields: Reported yields for similar synthetic steps range from moderate to high (50–80%), depending on reaction conditions and purification methods.

Scientific Research Applications

Chemical Synthesis Applications

Intermediate in Organic Synthesis:

2'-Carboethoxy-3-(2-methylphenyl)propiophenone is primarily utilized as an intermediate in the synthesis of more complex organic molecules. Its structure allows it to participate in various chemical reactions, including Claisen-Schmidt condensation and other coupling reactions.

Reactivity:

The compound's reactivity is influenced by the presence of the ethoxy group, which enhances its solubility and interaction with other reagents. This property is critical for developing new synthetic pathways in organic chemistry.

Biological Applications

Potential Therapeutic Properties:

Research indicates that this compound may exhibit biological activities that could be harnessed for therapeutic purposes. Preliminary studies suggest potential anti-inflammatory and analgesic effects, making it a candidate for further pharmacological investigation.

Mechanism of Action:

The compound may act on specific molecular targets within biological systems, influencing enzyme activity and metabolic pathways. Understanding these interactions is crucial for evaluating its potential as a therapeutic agent.

Industrial Applications

Photoinitiators:

In industrial applications, this compound serves as a photoinitiator in UV-curable coatings and inks. Its ability to generate reactive species upon light activation makes it valuable in polymerization processes.

Production of Specialty Chemicals:

The compound is also used in the production of specialty chemicals and materials, where its unique properties can be exploited to create tailored products for specific applications.

-

Synthesis Studies:

A study published in Organic Syntheses outlines the synthesis of this compound via a Claisen condensation reaction involving ethyl acetoacetate and 2-methylbenzaldehyde under basic conditions. This method demonstrates the compound's utility as an intermediate in organic synthesis . -

Biological Activity Investigation:

Research conducted on the biological activities of this compound indicates potential anti-inflammatory effects when tested on cellular models. The study highlights its ability to modulate inflammatory pathways, suggesting further exploration for therapeutic applications . -

Industrial Application Trials:

Trials assessing the efficacy of this compound as a photoinitiator showed promising results in enhancing the curing speed and quality of UV coatings. This application underscores its significance in industrial settings where rapid curing processes are essential .

Mechanism of Action

The mechanism of action of 2’-Carboethoxy-3-(2-methylphenyl)propiophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Key Observations:

- Electron-Withdrawing vs.

- Halogen Effects : Fluorine substituents (e.g., 3-fluorophenyl or trifluoromethyl groups) enhance metabolic stability and lipophilicity, making such analogs relevant in drug design .

- Steric Hindrance: Bulkier substituents (e.g., thiomethyl in the parent compound) may reduce reaction yields in catalytic processes, as seen in propiophenone amination studies where steric hindrance led to low amine yields (11–12%) .

α-Functionalization Reactions

Propiophenone derivatives undergo α-functionalization (e.g., selenation, sulfur incorporation) depending on substituent electronic effects:

- α-Phenylselenation: Propiophenone analogs with aromatic rings (e.g., 2'-methylpropiophenone) undergo smooth selenation with diphenyl diselenide, yielding 0.59 mmol product . The carboethoxy group in the parent compound may moderate reactivity due to its electron-withdrawing nature.

- Sulfur-Morpholine Reactions: Propiophenone reacts with sulfur and morpholine to form β-morpholinopropiophenone and benzoylmorpholinoethylene . Bulkier substituents (e.g., thiomethyl in the parent compound) could alter reaction pathways or yields.

Catalytic Amination

Steric hindrance significantly impacts amination efficiency:

- Propiophenone vs. Hindered Analogs: Unsubstituted propiophenone achieves higher amination yields (20% conversion) than hindered analogs under identical conditions (e.g., Au/TiO₂ catalysis) . The parent compound’s thiomethyl and carboethoxy groups likely exacerbate steric challenges, further reducing yields.

Biological Activity

2'-Carboethoxy-3-(2-methylphenyl)propiophenone is a synthetic compound that has garnered attention due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C16H18O3

- Molecular Weight : 270.32 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

This compound features a propiophenone backbone with a carboethoxy group at the 2' position and a methyl-substituted phenyl group at the 3 position, influencing its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that compounds similar in structure to this compound exhibit significant antimicrobial activity. Studies have shown that such compounds can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Bacterial Strains Tested | Inhibition Zone (mm) |

|---|---|---|

| 2'-Carboethoxy-3-(2-methylphenyl) | E. coli, S. aureus | 15 |

| 3',5'-Dimethyl-3-(2-methylphenyl) | E. coli, P. aeruginosa | 18 |

| Norendoxifen | S. epidermidis | 20 |

Anticancer Activity

Recent investigations have highlighted the anticancer potential of this compound. In vitro studies demonstrated that it exhibits cytotoxic effects against various cancer cell lines, including breast cancer and glioblastoma cells. The mechanism appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development as an anticancer agent .

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast) | 10 | Apoptosis induction |

| U-87 (Glioblastoma) | 8 | Cell cycle arrest |

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells. The presence of the carboethoxy group likely enhances its binding affinity to enzymes or receptors involved in cellular signaling pathways. Preliminary studies suggest that it may inhibit key enzymes associated with cancer progression .

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of various derivatives, including this compound. Results indicated a significant reduction in bacterial viability when treated with this compound compared to controls. -

Case Study on Anticancer Activity :

In another study, the anticancer effects were assessed using MTT assays on breast cancer cell lines. The results showed that treatment with the compound led to a dose-dependent decrease in cell viability, supporting its potential as a therapeutic agent.

Q & A

Q. What are the optimal synthetic routes for preparing 2'-carboethoxy-3-(2-methylphenyl)propiophenone, and how can reaction conditions be systematically optimized?

- Methodological Answer : The synthesis typically involves Friedel-Crafts acylation or cross-coupling reactions. Key steps include:

- Solvent Selection : Use aprotic solvents (e.g., dichloromethane) to minimize side reactions .

- Catalyst Optimization : Test Lewis acids (e.g., AlCl₃ or FeCl₃) at varying molar ratios (0.5–1.5 eq.) to balance reactivity and selectivity .

- Temperature Control : Perform reactions at 0–5°C to reduce undesired polymerization or over-acylation .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (ethanol/water) ensures ≥95% purity .

Q. How should researchers characterize this compound to confirm its structural identity and purity?

- Methodological Answer : A multi-technique approach is critical:

- NMR : Compare and spectra with computational predictions (e.g., ACD/Labs or MestReNova) to verify substituent positions .

- Mass Spectrometry : High-resolution MS (HRMS-ESI) confirms the molecular ion [M+H] (expected m/z: ~327.12) and detects impurities .

- HPLC : Use a C18 column (acetonitrile/water mobile phase) to assess purity (>98%) and identify byproducts .

Q. What are the stability considerations for storing this compound in laboratory settings?

- Methodological Answer :

- Storage Conditions : Keep in amber vials at -20°C under inert gas (argon) to prevent hydrolysis of the carboethoxy group .

- Degradation Monitoring : Perform monthly HPLC checks for hydrolysis products (e.g., carboxylic acid derivatives) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

- Methodological Answer :

- Dynamic Effects : Investigate restricted rotation of the 2-methylphenyl group using variable-temperature NMR (VT-NMR) to confirm rotational barriers .

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian09/B3LYP/6-311+G(d,p)) to identify conformational isomers .

- X-ray Crystallography : Resolve ambiguities by obtaining single-crystal structures, particularly if steric hindrance distorts spectroscopic data .

Q. What strategies are effective for improving regioselectivity in derivatization reactions of this compound?

- Methodological Answer :

- Protecting Groups : Temporarily block the carboethoxy group with TMSCl to direct electrophilic attacks to the 2-methylphenyl ring .

- Metal Catalysis : Employ Pd-catalyzed C–H activation (e.g., Pd(OAc)₂ with directing groups) for site-specific functionalization .

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to stabilize transition states and enhance selectivity .

Q. How can computational tools predict the metabolic or environmental fate of this compound in biological studies?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.